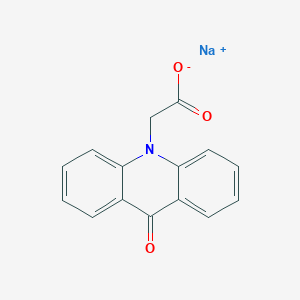
Camedon
説明
Cridanimod Sodium is the sodium salt form of cridanimod, a small molecule that can increase progesterone receptor (PR) expression, with potential antineoplastic adjuvant activity. Upon intramuscular administration, cridanimod is able to induce the expression of PR in endometrial cancer. This could increase the sensitivity of endometrial cancer cells to progestin monotherapy. In combination with a progestin, cancer cells could be eradicated through increased PR-mediated signaling, leading to an inhibition of luteinizing hormone (LH) release from the pituitary gland, via a negative feedback mechanism, and, eventually, an inhibition of estrogen release from the ovaries. This leads to an inhibition of cellular growth in estrogen-dependent tumor cells. In addition, this agent is able to increase the production and release of interferon (IFN) alpha and beta. PR is often downregulated in endometrial cancer and makes it resistant to progestin-mediated hormone therapy.
科学的研究の応用
The Role of Comedones in Acne Vulgaris
This research examines the composition of comedones, focusing on their structural integrity and components, notably keratin. The study highlights the process of collecting and analyzing comedones from acne patients, revealing insights into their makeup and potential role in acne development (M. Smith, 1962).
Genetic Factors in Familial Comedones Syndrome
A study identified a specific genetic mutation responsible for familial comedones syndrome, an autosomal dominant skin disorder. This groundbreaking research points to the genetic underpinnings of comedone formation and opens avenues for targeted treatments (W. Panmontha et al., 2015).
Strategic Targets in Acne: Comedone Formation
This investigation revisits the mechanisms leading to comedone formation, the primary acne lesion. It discusses the role of LRIG1+ sebaceous stem cells and the factors contributing to the transformation of a normal sebaceous gland into a microcomedone (J. Saurat, 2015).
Complement Activation by Comedones
Research demonstrates that comedones can activate complement pathways, suggesting an immune response component in acne vulgaris. This study provides insight into how comedones interact with the immune system, potentially contributing to inflammatory acne (G. Webster et al., 1979).
Comedonal and Cystic Fibrofolliculomas in Birt-Hogg-Dube Syndrome
A study explores the occurrence of comedonal or cystic fibrofolliculomas in Birt-Hogg-Dube syndrome, expanding the understanding of this condition. It suggests that these lesions could serve as early diagnostic clues for the syndrome, emphasizing the importance of recognizing dermatological manifestations in genetic disorders (O. Aivaz et al., 2015).
作用機序
Target of Action
Cridanimod sodium, also known as Camedon, primarily targets the progesterone receptor . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy .
Mode of Action
Cridanimod sodium interacts with its target by increasing the expression of the progesterone receptor . This interaction potentially results in increased sensitivity to progestin therapy .
Biochemical Pathways
It is known that the compound’s action on the progesterone receptor can influence the hormonal regulation of the menstrual cycle and pregnancy .
Pharmacokinetics
The compound’s physicochemical properties, such as a logp of 26, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Cridanimod sodium’s action primarily involve the enhancement of progesterone receptor expression . This can potentially lead to increased sensitivity to progestin therapy, which could be beneficial in conditions where such therapy is used .
特性
| { "Design of Synthesis Pathway": "The synthesis pathway of Camedon involves the condensation of two precursor molecules via a nucleophilic substitution reaction.", "Starting Materials": [ "4-chloro-2-nitrophenol", "ethyl 2-(2-oxoimidazolidin-1-yl)acetate" ], "Reaction": [ "Step 1: Ethyl 2-(2-oxoimidazolidin-1-yl)acetate is deprotonated with a strong base such as sodium hydride to form the corresponding nucleophile.", "Step 2: The nucleophile attacks the electrophilic carbon of 4-chloro-2-nitrophenol, leading to the formation of an intermediate.", "Step 3: The intermediate undergoes intramolecular cyclization to form the final product, Camedon.", "Step 4: The product is isolated and purified using standard techniques such as recrystallization or chromatography." ] } | |
CAS番号 |
58880-43-6 |
分子式 |
C15H11NNaO3 |
分子量 |
276.24 g/mol |
IUPAC名 |
sodium;2-(9-oxoacridin-10-yl)acetate |
InChI |
InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18); |
InChIキー |
DTBMZZDVZAZJNU-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O.[Na] |
外観 |
A crystalline solid |
その他のCAS番号 |
144696-36-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
38609-97-1 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cridanimod sodium; Cridanimod Na; Sodium Cridanimod; XBIO101; XBIO-101; XBIO 101; Cycloferon; Cyclopheron; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Camedon?
A: this compound functions as an interferon inducer [, ]. This means it stimulates the production of interferons, proteins crucial for regulating the immune system and combating viral infections. Specifically, this compound has been shown to induce the production of interferon alpha and beta [].
Q2: How effective is this compound against viral infections, and which viruses have been studied?
A: Research indicates that this compound exhibits antiviral activity against a range of viruses in vitro and in vivo. Studies in mice demonstrated a prophylactic effect against tick-borne encephalitis, yellow fever, and Western equine encephalomyelitis when administered before infection [, ]. Additionally, this compound inhibited HIV-1 replication in MT-4 and CEM cell cultures, showing comparable efficacy to Azidothymidine in protecting cells from viral damage [, ].
Q3: Aside from its antiviral properties, what other potential therapeutic applications does this compound have?
A: this compound shows promise as an adjuvant therapy for endometrial cancer []. It increases the expression of progesterone receptors (PR) in endometrial cancer cells, potentially enhancing their sensitivity to progestin therapy. This could lead to tumor regression through various mechanisms, including inhibiting estrogen release and suppressing tumor cell growth [].
Q4: What is known about the relationship between this compound's structure and its activity?
A: While specific structure-activity relationship (SAR) studies for this compound haven't been detailed in the provided research, its classification as an "early interferon inducer" suggests structural features enabling rapid interferon production [, ]. Further investigations into structural modifications and their impact on activity, potency, and selectivity would be valuable areas for future research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



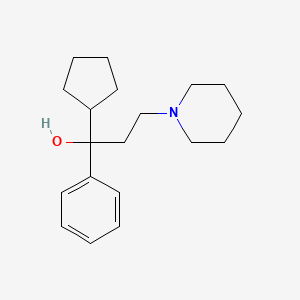
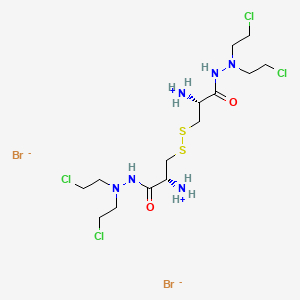
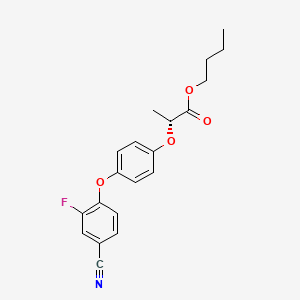

![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)
![2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol](/img/structure/B1669537.png)
![1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B1669538.png)
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)


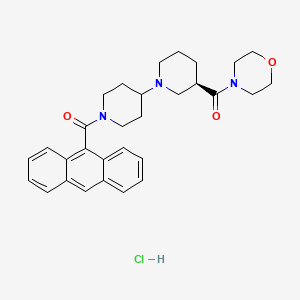

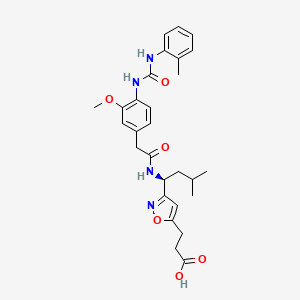
![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)